
5-(4-Fluorophenyl)pentanoyl chloride
Overview
Description
5-(4-Fluorophenyl)pentanoyl chloride is a chemical compound with the molecular formula C11H12ClFO . It has an average mass of 214.664 Da and a monoisotopic mass of 214.056076 Da . This compound contains a total of 27 bonds, including 15 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 acyl halogenide (aliphatic), and 1 sulfide .
Molecular Structure Analysis
The molecular structure of this compound consists of a total of 27 bonds, including 15 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 acyl halogenide (aliphatic), and 1 sulfide .Scientific Research Applications
Synthesis of Ezetimibe Intermediate
5-(4-Fluorophenyl)pentanoyl chloride has been utilized in the enzymatic synthesis of intermediates for ezetimibe, a potent cholesterol absorption inhibitor. Techniques involving lipase-catalyzed reactions were developed for the production of (S)-3-[5-(4-fluoro-phenyl)-5-hydroxy-pentanoyl]-4-phenyl-oxazolidin-2-one. This involved the transesterification of related compounds using lipase as the enzyme source, yielding a crucial intermediate for ezetimibe (Singh et al., 2013). A similar study demonstrated the enzymatic synthesis of an ezetimibe intermediate using carbonyl reductase coupled with glucose dehydrogenase, achieving high conversion rates and purity (Liu et al., 2017).
Crystallographic Analysis
A crystallographic study of a related compound, 5-Fluoro-1-(pentanoyl)pyrimidine-2,4(1H,3H)-dione, demonstrated how the pentanoyl group and the fluorouracil moiety are coplanar, leading to specific molecular interactions in the crystal structure. This research provides insights into the structural properties of related fluorinated compounds (Lehmler & Parkin, 2008).
In Vivo Metabolic Studies
A study involving hepatitis C NS5B inhibitors, which featured a bicyclo[1.1.1]pentane, identified an unexpected in vivo conjugation pathway. This research provides an example of how derivatives of pentanoyl chloride can play a role in the metabolic pathways and stability of pharmaceutical compounds (Zhuo et al., 2016).
Safety and Hazards
The safety data sheet for a related compound, 4-Fluorobenzylamine, indicates that it is a combustible liquid, may be corrosive to metals, and causes severe skin burns and eye damage . It’s important to note that safety data can vary significantly between different compounds, even those with similar structures. Therefore, these hazards may not apply to 5-(4-Fluorophenyl)pentanoyl chloride.
properties
IUPAC Name |
5-(4-fluorophenyl)pentanoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFO/c12-11(14)4-2-1-3-9-5-7-10(13)8-6-9/h5-8H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXZYVATCBTVKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCCC(=O)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




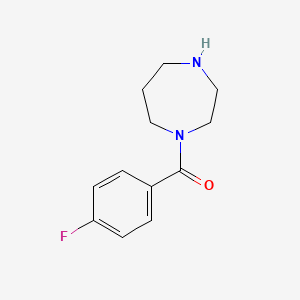



![4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride](/img/structure/B3114720.png)
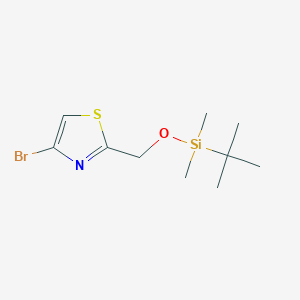


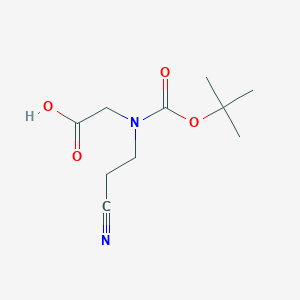
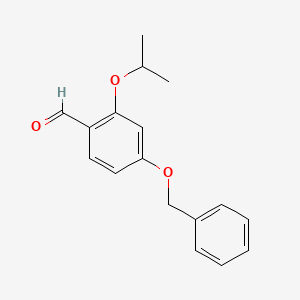

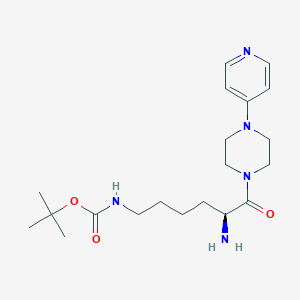
![(3R,3aR,6S,6aS)-6-[tert-butyl(dimethyl)silyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol](/img/structure/B3114804.png)